N,N-Diethylacetamide N,N-Diethylacetamide N,N-Diethylacetamide is commonly used as drug solvent.

Brand Name: Vulcanchem
CAS No.: 685-91-6
VCID: VC21182650
InChI: InChI=1S/C6H13NO/c1-4-7(5-2)6(3)8/h4-5H2,1-3H3
SMILES: CCN(CC)C(=O)C
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

N,N-Diethylacetamide

CAS No.: 685-91-6

Cat. No.: VC21182650

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethylacetamide - 685-91-6

Specification

CAS No. 685-91-6
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name N,N-diethylacetamide
Standard InChI InChI=1S/C6H13NO/c1-4-7(5-2)6(3)8/h4-5H2,1-3H3
Standard InChI Key AJFDBNQQDYLMJN-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C
Canonical SMILES CCN(CC)C(=O)C
Boiling Point 185.5 °C
Colorform Colorless liquid
Flash Point 170 °F
Melting Point LESS THAN 20 °C

Introduction

Chemical Identity and Basic Properties

N,N-Diethylacetamide, also known as acetic acid diethylamide, is characterized by its molecular formula CH3CON(C2H5)2 and CAS registry number 685-91-6. It appears as a colorless liquid with a faint amine-like odor at standard conditions. The compound belongs to the family of diethyl tertiary amides, featuring an acetamide group with two ethyl substituents on the nitrogen atom.

Physical and Chemical Properties

The physical and chemical properties of N,N-Diethylacetamide contribute to its versatility as a solvent and reactant. Below is a comprehensive table detailing its key properties:

Table 1: Physical and Chemical Properties of N,N-Diethylacetamide

PropertyValue
Molecular FormulaCH3CON(C2H5)2
Molecular Weight115.18 g/mol
Physical StateColorless liquid
OdorFaint amine-like
CAS Number685-91-6
Boiling Point175°C

The compound's structure consists of an acetamide backbone with two ethyl substituents attached to the nitrogen atom, which contributes to its unique solvent properties and chemical reactivity.

Synthesis and Preparation Methods

N,N-Diethylacetamide can be synthesized through several routes, each with specific reaction conditions and considerations.

Synthetic Routes

Although direct synthesis information for N,N-Diethylacetamide is limited in the provided sources, we can infer methods based on the synthesis of related compounds. The preparation typically involves the reaction of acetyl derivatives with diethylamine under controlled conditions.

By examining the synthesis of the related compound 2-Chloro-N,N-diethylacetamide, we can understand potential synthesis pathways:

"Add 425Kg of dichloromethane to the reaction kettle, and then add 90.5Kg of diethylamine, and then add 70.2Kg of chloroacetyl chloride to the reaction kettle under the temperature control condition of 5±5°C... stand for layering, and take the organic layer."

Similar approaches using acetyl chloride instead of chloroacetyl chloride would likely yield N,N-Diethylacetamide.

Chemical Reactions and Reactivity

N,N-Diethylacetamide participates in various chemical reactions that showcase its versatility as a chemical reagent and solvent.

Hydrolysis

Under acidic or basic conditions, N,N-Diethylacetamide can undergo hydrolysis, breaking down into acetic acid and diethylamine. This reaction is particularly relevant in biochemical processes and synthetic applications.

Role in Organic Synthesis

N,N-Diethylacetamide serves as an important solvent in organic synthesis, particularly for reactions requiring polar aprotic conditions. Its ability to dissolve a wide range of organic compounds makes it valuable in synthetic chemistry.

The related compound 2-Chloro-N,N-diethylacetamide has been used "in the preparation of calixarene amides and synthesise 5-bromo-25,26,27,28-tetrakis[(N,N- diethylamino carbonyl)- methoxy] calix arene" , suggesting similar applications for N,N-Diethylacetamide in complex organic synthesis.

Applications in Scientific Research

N,N-Diethylacetamide finds applications across various scientific research domains, leveraging its solvent properties and chemical characteristics.

Solvent Applications

The compound serves as a versatile solvent in chemical reactions and industrial processes due to its ability to dissolve a wide range of substances. Its polar aprotic nature makes it particularly useful for dissolving both polar and non-polar compounds.

Pharmaceutical Applications

In pharmaceutical research, N,N-Diethylacetamide enhances the solubility of active pharmaceutical ingredients (APIs), facilitating their bioavailability. This property makes it valuable in drug formulation and development processes.

Synthetic Applications

Research indicates that related compounds such as 2-Chloro-N,N-diethylacetamide have been used to synthesize various complex molecules:

"Buyle et al. use N,N-Diethylchloroacetamide to synthesize ynamine amide and ynamine ester via its β-chloro-β-chloroacyl-β-chloroenamine by chlorine elimination with lithium amalgam."

Similar applications may exist for N,N-Diethylacetamide in specialized synthetic pathways.

Hazard CategoryClassification
Flammable LiquidsCategory 4
Acute Toxicity, OralCategory 4
Acute Toxicity, InhalationCategory 4
Acute Toxicity, DermalCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2

These classifications indicate that N,N-Diethylacetamide is a combustible liquid with moderate acute toxicity through various exposure routes .

Comparison with Similar Compounds

Comparing N,N-Diethylacetamide with structurally related compounds provides insights into its unique properties and applications.

Comparison with N,N-Dimethylacetamide

N,N-Dimethylacetamide (DMAC) is structurally similar to N,N-Diethylacetamide but contains methyl groups instead of ethyl groups. Studies on DMAC provide valuable comparisons:

"We assessed dermal exposure to N,N-dimethylacetamide (DMAC) in a spray worker by utilizing a combination of personal exposure monitoring, biological monitoring, and glove permeation monitoring."

The study found that proper protective equipment significantly reduced exposure risks, suggesting similar protection strategies would be effective for N,N-Diethylacetamide as well.

Table 3: Comparison of N,N-Diethylacetamide with Related Compounds

CompoundMolecular FormulaKey Structural DifferenceNotable Properties
N,N-DiethylacetamideCH3CON(C2H5)2Base compoundColorless liquid, solvent capabilities
N,N-DimethylacetamideCH3CON(CH3)2Methyl groups instead of ethylSimilar solvent properties, different toxicity profile
2-Chloro-N,N-diethylacetamideClCH2CON(C2H5)2Contains chlorine atomUsed in specialized organic synthesis

Difference from 2-Chloro-N,N-diethylacetamide

2-Chloro-N,N-diethylacetamide (DECA) differs from N,N-Diethylacetamide by the presence of a chlorine atom. This structural modification significantly alters its reactivity:

"2-Chloro-N,N-diethylacetamide bearing both a leaving group and electron-withdrawing group. It could be used to synthesize new spiro[cyclopropane-1,4′-pyrazol-3-one] derivative..."

The chlorinated derivative possesses enhanced reactivity in certain synthetic applications due to the presence of the chlorine leaving group.

Biological Activity and Toxicological Considerations

Research into the biological activity and toxicological properties of N,N-Diethylacetamide provides important insights for its safe use.

Protective Measures

Studies on related compounds suggest that proper protective equipment is effective in preventing exposure:

"The combination of CPG usage and leather gloves was effective in preventing dermal exposure to DMAC."

This finding indicates that similar protective measures would likely be effective for N,N-Diethylacetamide as well.

Current Research Trends and Future Perspectives

Research involving N,N-Diethylacetamide continues to evolve, with emerging applications and investigations into its properties and potential uses.

Recent Research Developments

Recent studies have explored the use of related compounds in specialized synthetic applications, suggesting potential new uses for N,N-Diethylacetamide:

"Solovieva et al. studied the interaction of p-tert-butylthiacalix arene with N,N-diethylchloroacetamide in the presence of alkali metal carbonates in acetone."

Similar research directions may be applicable to N,N-Diethylacetamide, particularly in complex organic synthesis and supramolecular chemistry.

Future Research Directions

Future research may focus on:

  • Developing new synthetic methodologies using N,N-Diethylacetamide

  • Exploring potential pharmaceutical applications of derivatives

  • Investigating safer handling methods to mitigate exposure risks

  • Examining its potential in green chemistry applications

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